5-(1-Chloroethyl)-2-hydroxybenzonitrile
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Overview
Description
5-(1-Chloroethyl)-2-hydroxybenzonitrile is an organic compound that features a benzene ring substituted with a hydroxy group, a nitrile group, and a 1-chloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Chloroethyl)-2-hydroxybenzonitrile typically involves the reaction of 2-hydroxybenzonitrile with 1-chloroethyl reagents under specific conditions. One common method involves the use of 1-chloroethyl chloroformate as a reagent, which reacts with 2-hydroxybenzonitrile in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1-Chloroethyl)-2-hydroxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxyethyl derivatives.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Hydroxyethyl Derivatives: Formed from nucleophilic substitution reactions.
Ketones/Aldehydes: Formed from oxidation reactions.
Primary Amines: Formed from reduction reactions.
Scientific Research Applications
5-(1-Chloroethyl)-2-hydroxybenzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antitumor activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(1-Chloroethyl)-2-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The chloroethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, thereby altering their function .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxybenzonitrile: Lacks the 1-chloroethyl group but shares similar structural features.
2-Hydroxybenzonitrile: Lacks both the chloroethyl and chloro groups.
5-(1-Chloroethyl)-2-methoxybenzonitrile: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
5-(1-Chloroethyl)-2-hydroxybenzonitrile is unique due to the presence of the 1-chloroethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H8ClNO |
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Molecular Weight |
181.62 g/mol |
IUPAC Name |
5-(1-chloroethyl)-2-hydroxybenzonitrile |
InChI |
InChI=1S/C9H8ClNO/c1-6(10)7-2-3-9(12)8(4-7)5-11/h2-4,6,12H,1H3 |
InChI Key |
YBFUEBXMUCYKFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)C#N)Cl |
Origin of Product |
United States |
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